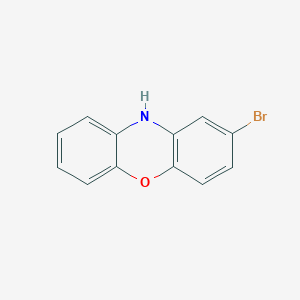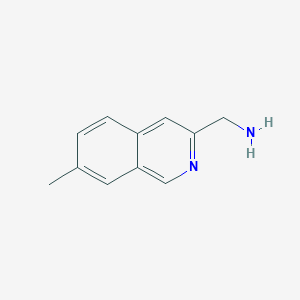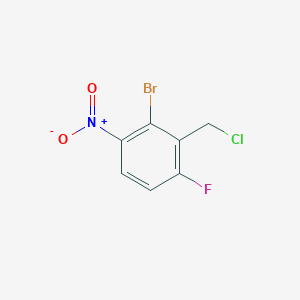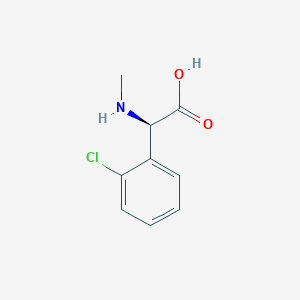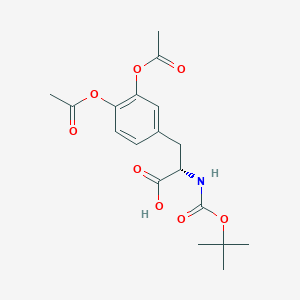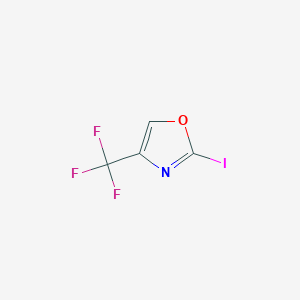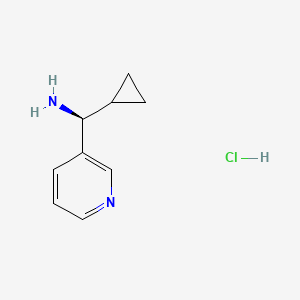
(S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride is a chiral amine compound that features a cyclopropyl group attached to a pyridin-3-yl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Pyridine Functionalization: The pyridin-3-yl moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using pyridine derivatives and appropriate organometallic reagents.
Amine Introduction: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, catalysts, and purification techniques to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents such as hypervalent iodine or TEMPO.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridin-3-yl moiety can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Organometallic reagents (e.g., Grignard reagents) and transition metal catalysts (e.g., palladium, nickel).
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
(S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals, where its unique structure contributes to the desired biological activity.
Mécanisme D'action
The mechanism of action of (S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit varied medicinal applications.
Imidazo[1,2-a]pyridines: Known for their biological properties and used in pharmaceutical research.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with significant biomedical applications.
Uniqueness
(S)-Cyclopropyl(pyridin-3-yl)methanamine hydrochloride is unique due to its chiral cyclopropyl group, which imparts distinct stereochemical properties and potential for enantioselective interactions with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents with specific activity profiles.
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
(S)-cyclopropyl(pyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(7-3-4-7)8-2-1-5-11-6-8;/h1-2,5-7,9H,3-4,10H2;1H/t9-;/m0./s1 |
Clé InChI |
CKSAHTDULHGHCE-FVGYRXGTSA-N |
SMILES isomérique |
C1CC1[C@@H](C2=CN=CC=C2)N.Cl |
SMILES canonique |
C1CC1C(C2=CN=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)
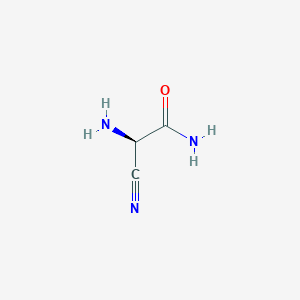
![6-Methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12967056.png)
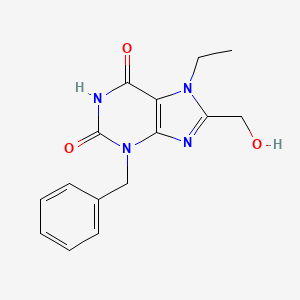

![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)
